molecular formula C8H12STe B14445158 3-(Butyltellanyl)thiophene CAS No. 73550-39-7

3-(Butyltellanyl)thiophene

Cat. No.: B14445158
CAS No.: 73550-39-7
M. Wt: 267.8 g/mol
InChI Key: JIJISVNXPPCASC-UHFFFAOYSA-N
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Description

3-(Butyltellanyl)thiophene is an organotellurium compound featuring a thiophene ring substituted with a butyltellanyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)thiophene typically involves the introduction of a butyltellanyl group to a thiophene ring. One common method is the reaction of thiophene with butyltellanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safe handling of tellurium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

3-(Butyltellanyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.

    Reduction: The tellurium atom can be reduced to a lower oxidation state.

    Substitution: The butyltellanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

Scientific Research Applications

3-(Butyltellanyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butyltellanyl)thiophene depends on its application. In biological systems, it may interact with cellular components through its tellurium atom, which can form bonds with sulfur-containing biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. In electronic applications, the compound’s unique electronic properties, such as its ability to donate or accept electrons, make it useful in the development of semiconductors and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

    3-(Butylthio)thiophene: Similar structure but with a sulfur atom instead of tellurium.

    3-(Butylselanyl)thiophene: Similar structure but with a selenium atom instead of tellurium.

    3-(Butylsulfonyl)thiophene: Similar structure but with a sulfonyl group instead of tellurium.

Uniqueness

3-(Butyltellanyl)thiophene is unique due to the presence of the tellurium atom, which imparts distinct electronic properties compared to sulfur or selenium analogs. Tellurium’s larger atomic size and different electronegativity can lead to different reactivity and stability, making this compound a valuable compound for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

73550-39-7

Molecular Formula

C8H12STe

Molecular Weight

267.8 g/mol

IUPAC Name

3-butyltellanylthiophene

InChI

InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

JIJISVNXPPCASC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C1=CSC=C1

Origin of Product

United States

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